2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a naphthylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation using 2-bromo-1-phenylethanone in an alkaline medium to form the corresponding ketone. The final step involves the condensation of the ketone with 1-naphthylmethylideneacetohydrazide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit the activity of certain enzymes, thereby affecting cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide lies in its specific structural features, such as the combination of a triazole ring with a naphthylmethylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
303103-13-1 |
---|---|
Molecular Formula |
C27H20BrN5OS |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C27H20BrN5OS/c28-22-15-13-20(14-16-22)26-31-32-27(33(26)23-10-2-1-3-11-23)35-18-25(34)30-29-17-21-9-6-8-19-7-4-5-12-24(19)21/h1-17H,18H2,(H,30,34)/b29-17+ |
InChI Key |
CTZPIEYHJCXJGV-STBIYBPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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